molecular formula C17H20N2O B11851104 1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one CAS No. 61643-94-5

1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one

Cat. No.: B11851104
CAS No.: 61643-94-5
M. Wt: 268.35 g/mol
InChI Key: PHUCNBXFJARWKG-UHFFFAOYSA-N
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Description

1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core fused with a benzene ring and a butanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable naphthyridine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
  • 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
  • 8-Bromo-1,6-naphthyridin-2(1H)-one

Uniqueness

1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyridine core with a benzene ring and a butanone side chain sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

61643-94-5

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-(5-methyl-3,4-dihydro-1H-benzo[b][1,7]naphthyridin-2-yl)butan-1-one

InChI

InChI=1S/C17H20N2O/c1-3-6-17(20)19-10-9-14-12(2)13-7-4-5-8-15(13)18-16(14)11-19/h4-5,7-8H,3,6,9-11H2,1-2H3

InChI Key

PHUCNBXFJARWKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC2=C(C3=CC=CC=C3N=C2C1)C

Origin of Product

United States

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